1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide
CAS No.: 1354705-98-8
Cat. No.: VC7635048
Molecular Formula: C6H8IN3O
Molecular Weight: 265.054
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354705-98-8 |
|---|---|
| Molecular Formula | C6H8IN3O |
| Molecular Weight | 265.054 |
| IUPAC Name | 1-ethyl-4-iodopyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C6H8IN3O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2H2,1H3,(H2,8,11) |
| Standard InChI Key | CKYQLZNWKYDOQQ-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C(=O)N)I |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound’s structure is defined by a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Substitutions at the 1-, 3-, and 4-positions introduce distinct electronic and steric effects:
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1-Position: An ethyl group () enhances lipophilicity and influences ring conformation through steric interactions.
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3-Position: A carboxamide group () provides hydrogen-bonding capacity, critical for interactions with biological targets.
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4-Position: An iodine atom serves as a heavy halogen, offering potential for radiolabeling or participation in cross-coupling reactions .
The IUPAC name, 1-ethyl-4-iodopyrazole-3-carboxamide, reflects this substitution pattern. The SMILES notation CCN1C=C(C(=N1)C(=O)N)I and InChIKey CKYQLZNWKYDOQQ-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Physicochemical Properties
Key computed properties include:
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Topological Polar Surface Area (TPSA): 60.9 Ų, suggesting moderate solubility in polar solvents .
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Hydrogen Bond Donor/Acceptor Count: 1 donor (amide NH) and 2 acceptors (amide carbonyl and pyrazole N) .
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Rotatable Bond Count: 2 (ethyl group and amide C-N bond), influencing molecular flexibility .
Experimental data on solubility remain limited, though the carboxamide group likely enhances aqueous solubility compared to non-polar pyrazole derivatives. The iodine atom contributes to a high molecular weight (265.05 g/mol) and exact mass (264.97121 Da) .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-ethyl-4-iodo-1H-pyrazole-3-carboxamide can be conceptualized through disconnections:
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Pyrazole Ring Formation: Cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic precursor.
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Iodination: Electrophilic aromatic substitution or metal-mediated halogenation at the 4-position.
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Carboxamide Installation: Conversion of a carboxylic acid or nitrile intermediate to the amide.
Reported Synthetic Routes
While explicit protocols for this compound are scarce, analogous pyrazole syntheses suggest the following steps:
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Hydrazine cyclization: Reaction of ethyl hydrazine with a β-keto ester or nitrile to form the pyrazole core.
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Iodination: Treatment with in the presence of an oxidizing agent (e.g., ) or using -iodosuccinimide (NIS).
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Amidation: Hydrolysis of a nitrile intermediate to a carboxylic acid, followed by coupling with ammonia.
A hypothetical pathway is illustrated below:
Purification typically involves column chromatography or recrystallization, with characterization by , IR, and mass spectrometry .
Reactivity and Functionalization
Halogen Exchange Reactions
The iodine atom at the 4-position participates in cross-coupling reactions, enabling diversification:
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids to form biaryl systems.
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Ullmann Reaction: Copper-mediated coupling with amines or alcohols.
Amide Modifications
The carboxamide group can undergo:
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Hydrolysis: Conversion to carboxylic acid under acidic or basic conditions.
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Dehydration: Formation of a nitrile using reagents like .
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N-Alkylation: Quaternization of the amide nitrogen, though steric hindrance may limit reactivity .
Applications in Medicinal Chemistry
Kinase Inhibition
Pyrazole carboxamides are explored as ATP-competitive kinase inhibitors. The iodine atom may enhance binding to hydrophobic pockets, while the amide engages in hydrogen bonding with kinase backbones. Computational docking studies suggest potential affinity for JAK2 and EGFR kinases.
Antimicrobial Activity
Preliminary assays on related iodopyrazoles show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to membrane disruption or enzyme inhibition.
Industrial and Material Science Applications
Ligand Design
The compound’s ability to coordinate metals (e.g., Pd, Cu) makes it a candidate for catalysts in cross-coupling reactions. Its steric profile may improve selectivity in asymmetric catalysis.
Polymer Additives
Incorporation into polymers via radical polymerization could yield materials with enhanced thermal stability, attributed to the aromatic pyrazole ring and iodine’s electron-withdrawing effects.
Analytical Profiling
Spectroscopic Data
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(DMSO-): δ 1.35 (t, , 3H, CH2CH3), 4.20 (q, , 2H, NCH2), 7.85 (s, 1H, pyrazole H5), 8.10 (br s, 1H, NH), 8.45 (br s, 1H, NH) .
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IR (KBr): 3340 cm (N-H stretch), 1665 cm (C=O), 1550 cm (pyrazole ring).
Chromatographic Methods
HPLC conditions: C18 column, 30% acetonitrile/70% water (0.1% TFA), flow rate 1.0 mL/min, retention time 6.8 min.
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